2-Benzenesulfonyl-4-methylpyridine

Catalog No.
S9016953
CAS No.
2732-35-6
M.F
C12H11NO2S
M. Wt
233.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzenesulfonyl-4-methylpyridine

CAS Number

2732-35-6

Product Name

2-Benzenesulfonyl-4-methylpyridine

IUPAC Name

2-(benzenesulfonyl)-4-methylpyridine

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C12H11NO2S/c1-10-7-8-13-12(9-10)16(14,15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

QAOSKLAIJDUUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)C2=CC=CC=C2

Redox-Neutral Dearomatization-Rearomatization Mechanisms

The redox-neutral dearomatization-rearomatization mechanism represents a sophisticated approach to pyridine sulfonylation that circumvents the need for external oxidants [14] [18]. This pathway involves initial dearomatization of the pyridine ring through nucleophilic addition, followed by sulfonyl radical capture and subsequent rearomatization [14].

The mechanistic sequence initiates with the formation of oxazino-pyridine intermediates through nucleophilic addition of oxygen-containing nucleophiles to activated pyridine substrates [14] [18]. These dearomatized intermediates serve as reactive partners for sulfonyl radical addition, providing access to meta-sulfonylated products [14] [18].

Electrochemical studies have revealed that sulfinates undergo preferential single-electron oxidation over oxazino-pyridines at the anode [18]. The oxidation potential of phenylsulfinate sodium occurs at +0.94 V, while oxazino-pyridine intermediates exhibit oxidation potentials at +1.72 V [18]. This differential reactivity enables selective generation of sulfonyl radicals in the presence of dearomatized pyridine substrates [18].

The sulfonyl radical addition to oxazino-pyridine intermediates occurs at both β- and δ-positions of the dearomatized ring system [18]. Following radical addition, the resulting carbon-centered radical species undergoes further oxidation at the anode to form iminium-type intermediates [18]. Subsequent deprotonation and rearomatization yield the desired meta-sulfonylated pyridine products [18].

Mechanistic StepEnergy Barrier (kcal/mol)Intermediate Stability
Dearomatization12-15Oxazino-pyridine (-8.5)
Radical Addition8-12Carbon radical (-3.2)
Oxidation5-8Iminium species (+2.1)
Rearomatization3-6Final product (-12.8)

The redox-neutral nature of this mechanism stems from the balanced electron transfer processes occurring throughout the reaction sequence [14]. The initial dearomatization step consumes electrons, while the final rearomatization step releases electrons, resulting in no net change in oxidation state [14].

Base-mediated protocols have been developed that exploit similar dearomatization-rearomatization mechanisms [19] [26]. Treatment of pyridine with triflic anhydride generates activated pyridinium intermediates that undergo nucleophilic addition by sulfinate salts [19] [26]. The use of specific bases, such as N-methylpiperidine, provides control over regioselectivity, favoring C4-sulfonylation over alternative regioisomers [19] [26].

Mechanistic investigations have identified charge-transfer complexes as key intermediates in base-mediated sulfonylation reactions [19]. Formation of these complexes between the amine base and activated pyridinium species decreases the reactivity of the triflate group, preventing unwanted side reactions while promoting sulfonyl addition [19].

Role of N-Propargyl Enamides in Tandem Cyclization

N-Propargyl enamides serve as versatile substrates in tandem cyclization reactions leading to sulfonylated heterocyclic products [24] [25]. These bifunctional molecules contain both nucleophilic enamide functionality and electrophilic alkyne moieties, enabling complex cascade transformations [15].

The mechanistic pathway involves initial coordination of the N-propargyl enamide substrate to copper(II) species, followed by intramolecular cyclization processes [25]. Copper(II)-catalyzed radical cascade reactions of N-propargyl enamides with sulfonyl hydrazides provide direct access to meta-sulfonylpyridines through unprecedented tandem processes [25].

The reaction mechanism proceeds through three distinct phases: radical addition, intramolecular cyclization, and oxidative aromatization [25]. Initial formation of sulfonyl radicals from sulfonyl hydrazide precursors occurs through copper(II)-mediated single-electron transfer [25]. These radicals subsequently add to the enamide double bond, generating carbon-centered radical intermediates [25].

Reaction PhaseKey IntermediateTransformation Type
Radical AdditionSulfonyl radicalSingle-electron transfer
CyclizationCarbon radical5-exo-trig or 6-endo-trig
AromatizationDihydropyridineOxidative elimination

Intramolecular cyclization follows radical addition, with the carbon-centered radical attacking the pendant alkyne functionality [25]. The cyclization mode depends on the tether length and substitution pattern, with 5-exo-trig cyclizations being favored for shorter linkers and 6-endo-trig cyclizations occurring with longer chains [22].

Gold-catalyzed tandem reactions of enamides with propargyl esters demonstrate alternative cyclization pathways [24]. These transformations proceed through [2+3] annulation mechanisms, generating azaspirocyclic building blocks that can be further elaborated to complex heterocyclic systems [24].

The role of N-propargyl enamides extends beyond simple cyclization substrates to include participation in cascade reactions involving multiple bond-forming events [15]. Enamide-alkyne cycloisomerization reactions enable divergent synthetic approaches to various alkaloid frameworks [15]. The initial nucleophilic cyclization of the enamide is followed by metal-catalyzed isomerization, shifting the cyclization site and generating different ring systems [15].

Mechanistic studies have revealed that the stereochemical outcome of these cyclizations is influenced by the electronic properties of the enamide substituents [15]. Electron-rich aromatic groups promote cyclization through enhanced nucleophilicity, while steric hindrance can direct the regioselectivity of the cyclization process [15].

Structure-Activity Relationship Studies for Antibacterial Optimization

Comprehensive structure-activity relationship studies have revealed critical structural features essential for the anti-chlamydial activity of sulfonylpyridine derivatives. These investigations have systematically explored the impact of various substituents on different regions of the molecular scaffold, providing valuable insights for rational drug design and optimization [2] [3].

Table 2: Structure-Activity Relationship Key Findings for Sulfonylpyridine Derivatives

Structural FeatureEffect on ActivitySupporting Evidence
Trifluoromethyl group at position 4Essential for activityCompounds 9,10 (no CF3) inactive; 11 (CF3) active
Gem-dimethyl groupRequired for activityCompound 12 (one methyl) inactive vs active analogs
Sulfonyl groupEssential - thioether analog toxicCompound 14 (thioether) showed toxicity
Para-substitution on eastern partDetrimental to activityCompounds 20,30,31 (para-Cl) inactive despite CF3
Piperazine linker (middle)Enhances activity when properly substitutedCompounds 36,37,40 active vs 33,34 inactive
Electron-withdrawing groupsBeneficial for activityCF3, Cl groups enhance activity
Meta-substitutionFavorable over para-substitutionCompounds 41,42 (meta) show good activity
Chlorine substitutionActive when larger than fluorineCompound 40 (Cl) active; 39 (F analog) inactive
Monomethyl group (vs gem-dimethyl)Complete loss of activityCompounds 43-45 (monomethyl) all inactive

Essential Structural Elements

The trifluoromethyl group at position 4 of the pyridine ring represents a critical structural requirement for anti-chlamydial activity. Derivatives lacking this electron-withdrawing group, such as compounds 9 and 10, demonstrated complete loss of activity, while the presence of the trifluoromethyl substituent in compound 11 restored potent biological activity [2] [3]. This finding underscores the importance of electron-withdrawing substituents at this position for maintaining therapeutic efficacy.

The gem-dimethyl group also proved essential for biological activity. Replacement with a single methyl group, as demonstrated in compound 12, resulted in complete loss of anti-chlamydial activity [2]. This structural feature likely contributes to optimal hydrophobic interactions with the target site and may play a role in conformational stability of the active compound.

The sulfonyl moiety represents another indispensable structural element. When this group was replaced with a thioether functionality in compound 14, the resulting derivative exhibited prominent host cell toxicity rather than selective anti-chlamydial activity [2]. This observation highlights the specific chemical requirements for achieving the desired selectivity profile.

Regional Substitution Patterns

Systematic exploration of substitution patterns revealed significant differences in activity based on the position and nature of substituents. Para-substitution on the eastern portion of the molecule proved detrimental to activity, as evidenced by compounds 20, 30, and 31, which remained inactive despite containing the beneficial trifluoromethyl group [2]. In contrast, meta-substitution patterns, as seen in compounds 41 and 42, maintained or enhanced anti-chlamydial activity [2].

Linker Modifications and Conformational Restrictions

The incorporation of piperazine linkers in the middle region of the molecule provided enhanced activity when appropriately substituted. Simple phenyl or pyridyl groups attached to the piperazine moiety, as in compounds 33 and 34, resulted in loss of activity [2]. However, replacement with more elaborate substituents such as o-tolyl (compound 35), 2,5-dimethyl phenyl (compound 36), or 3,4-dichloro phenyl (compound 37) restored potent anti-chlamydial activity [2].

The most successful modification involved compound 40, which combined a piperazine linker with a 3,4-dichloro phenyl substituent. This structural arrangement achieved the highest level of anti-chlamydial activity in the series, likely due to optimal combination of conformational restriction, appropriate lipophilicity, and favorable electronic properties [2].

Electronic Effects and Molecular Size

The structure-activity relationship studies consistently demonstrated the beneficial effects of electron-withdrawing groups throughout the molecular scaffold. Chlorine substitution proved more favorable than fluorine substitution, as evidenced by the superior activity of compound 40 compared to its fluorinated analog 39 [2]. This observation suggests that larger electron-withdrawing groups may provide additional beneficial interactions beyond simple electronic effects.

Docking Studies Targeting Bacterial Protease Binding Pockets

While extensive research has been conducted on sulfonylpyridine derivatives as anti-chlamydial agents, comprehensive molecular docking studies specifically targeting bacterial protease binding pockets remain limited in the current literature for these compounds. However, significant insights have been gained regarding their interaction with cylindrical proteases, particularly the caseinolytic protease system of Chlamydia trachomatis [1] [2] [5].

Table 3: ClpP Protease Activity Results of Selected Sulfonylpyridine Derivatives

CompoundE. coli ClpP ActivationHuman ClpP ActivationMouse ClpP ActivationChlamydial ClpP1/P2 EffectSelectivity
Compound 11YesYesYesMinimal residualNon-selective
Compound 40Yes (strong)NoNoNo activationBacterial selective
Compound 9NoNot testedNot testedMinimal residualInactive
Compound 16NoNot testedNot testedNo effectInactive
Compound 17NoNot testedNot testedNo effectInactive

Cylindrical Protease Interactions

Recent investigations have explored the interaction of sulfonylpyridine derivatives with the cylindrical protease of Chlamydia, identified as the presumed target for these compounds [1]. Molecular docking studies were performed on the cylindrical protease binding pocket to understand the structural basis for the observed anti-chlamydial activity [1] [5]. These in silico studies provided partial explanations for the in vitro biological results and predicted possible binding poses within the protease binding pocket [1].

The cylindrical protease system in Chlamydia trachomatis consists of multiple components, including ClpP1 and ClpP2 subunits and associated ATPase chaperones ClpC and ClpX [2] [6] [7] [8]. These proteases play critical roles in protein degradation and cellular homeostasis, making them attractive targets for antimicrobial intervention [9] [6] [10].

ClpP Activation Studies

Experimental validation of protease interactions revealed complex and somewhat unexpected results regarding the mechanism of action of sulfonylpyridine derivatives. Selected compounds, including derivatives 11 and 40, demonstrated the ability to activate Escherichia coli ClpP in the absence of AAA+ chaperones, enabling degradation of fluorescein isothiocyanate-labeled casein [2]. This activation was confirmed through both fluorescence-based assays and sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis [2].

Compound 40 exhibited particularly interesting selectivity properties, strongly activating Escherichia coli ClpP while showing no activation of human or mouse ClpP homologs [2]. This selective activation profile suggests potential therapeutic advantages, as the compound would preferentially target bacterial proteases while sparing mammalian counterparts [2].

Chlamydial ClpP Interactions

Surprisingly, despite their potent anti-chlamydial activity, the tested sulfonylpyridine derivatives did not demonstrate significant activation of chlamydial ClpP1, ClpP2, or the ClpP1/P2 dimer complex [2]. Only minimal residual decomposition was observed with compounds 9 and 11, and no inhibition of ClpP1/P2 activity was detected using fluorescent peptide assays [2]. These findings suggest that the anti-chlamydial mechanism of action may be independent of direct ClpP activation or inhibition [2].

The unexpected lack of chlamydial ClpP activation led researchers to conclude that while Escherichia coli ClpP serves as a model system for understanding compound activity, the actual mechanism of anti-chlamydial action likely involves alternative targets or pathways [2]. This observation underscores the complexity of bacterial protease systems and the need for comprehensive mechanistic studies.

Structural Basis for Selectivity

The structural basis for the observed selectivity patterns likely involves specific binding pocket characteristics and conformational requirements unique to different bacterial species. The cylindrical protease of Chlamydia exhibits distinct structural features compared to homologs from other bacterial species, including unique arrangements of functional domains and differential ATPase interaction sites [6] [11].

Hydrogen-deuterium exchange mass spectrometry studies and crystallographic investigations of chlamydial ClpP2 have revealed notable conformational dynamics and structural differences compared to other bacterial ClpP homologs [6]. These structural variations may explain the observed selectivity patterns and provide insights for future drug design efforts targeting specific bacterial proteases [6].

Implications for Drug Development

The docking studies and protease interaction investigations have provided valuable information for the continued development of sulfonylpyridine derivatives as anti-chlamydial agents. The identification of bacterial protease selectivity, particularly the preference for Escherichia coli ClpP over mammalian homologs, suggests potential therapeutic windows that could be exploited in drug development [2].

Future molecular docking efforts should focus on identifying the actual target proteins responsible for the anti-chlamydial activity, given the apparent independence from direct ClpP activation in Chlamydia [2]. Alternative targets within the chlamydial proteome, including other protease systems, metabolic enzymes, or structural proteins, may represent the true molecular basis for the observed biological activity [2] [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

233.05104977 g/mol

Monoisotopic Mass

233.05104977 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types